molecular formula C16H23N5O B13323431 1-[[(Z)-[5-(hydroxymethyl)indol-3-ylidene]methyl]amino]-2-pentylguanidine

1-[[(Z)-[5-(hydroxymethyl)indol-3-ylidene]methyl]amino]-2-pentylguanidine

Cat. No.: B13323431
M. Wt: 301.39 g/mol
InChI Key: HXYYJPLPXWLAMQ-KEBDBYFISA-N
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Description

2-((5-(Hydroxymethyl)-1H-indol-3-yl)methylene)-N-pentylhydrazine-1-carboximidamide is a complex organic compound that features an indole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Hydroxymethyl)-1H-indol-3-yl)methylene)-N-pentylhydrazine-1-carboximidamide typically involves multi-step organic reactions. One common approach is the condensation of 5-(Hydroxymethyl)-1H-indole-3-carbaldehyde with N-pentylhydrazine-1-carboximidamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(Hydroxymethyl)-1H-indol-3-yl)methylene)-N-pentylhydrazine-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-formyl-1H-indole derivatives, while reduction can produce 5-methyl-1H-indole derivatives.

Scientific Research Applications

2-((5-(Hydroxymethyl)-1H-indol-3-yl)methylene)-N-pentylhydrazine-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((5-(Hydroxymethyl)-1H-indol-3-yl)methylene)-N-pentylhydrazine-1-carboximidamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethyl-2-furancarboxylic acid: Shares the hydroxymethyl functional group but differs in the core structure.

    2,5-Bis(hydroxymethyl)furan: Another compound with hydroxymethyl groups, used in different applications.

    5-Hydroxy-2(5H)-furanone: Similar in having a hydroxymethyl group but with a different ring structure.

Uniqueness

2-((5-(Hydroxymethyl)-1H-indol-3-yl)methylene)-N-pentylhydrazine-1-carboximidamide is unique due to its combination of an indole core with a hydrazine carboximidamide moiety, providing distinct chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

IUPAC Name

1-[(E)-[5-(hydroxymethyl)-1H-indol-3-yl]methylideneamino]-2-pentylguanidine

InChI

InChI=1S/C16H23N5O/c1-2-3-4-7-18-16(17)21-20-10-13-9-19-15-6-5-12(11-22)8-14(13)15/h5-6,8-10,19,22H,2-4,7,11H2,1H3,(H3,17,18,21)/b20-10+

InChI Key

HXYYJPLPXWLAMQ-KEBDBYFISA-N

Isomeric SMILES

CCCCCN=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)CO

Canonical SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)CO

Origin of Product

United States

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